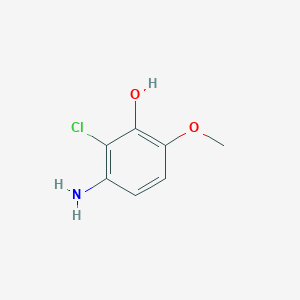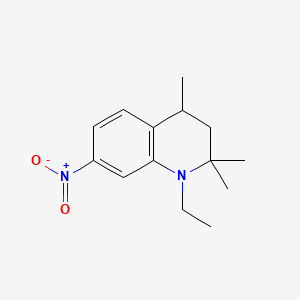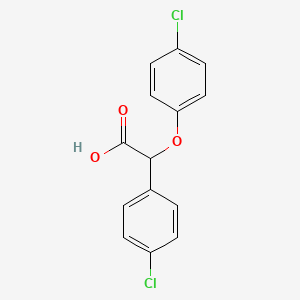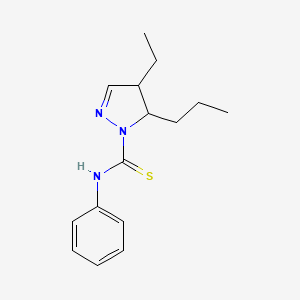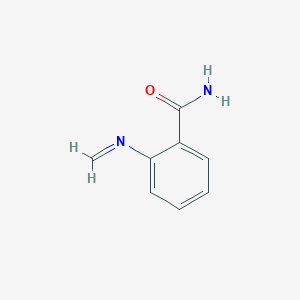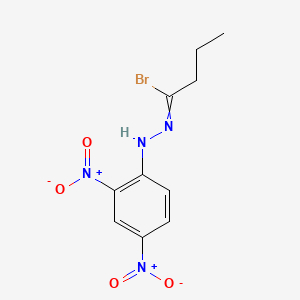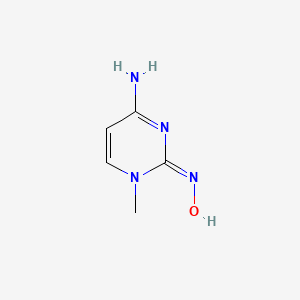
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI): is a heterocyclic compound that contains a pyrimidine ring. Pyrimidinones are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) typically involves the reaction of 4-amino-1-methyl-2(1H)-pyrimidinone with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl group of the pyrimidinone, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Pyrimidinone: The parent compound without the amino and oxime groups.
4-Amino-2(1H)-pyrimidinone: Lacks the methyl and oxime groups.
1-Methyl-2(1H)-pyrimidinone: Lacks the amino and oxime groups.
Comparison: 2(1H)-Pyrimidinone,4-amino-1-methyl-,oxime(9CI) is unique due to the presence of both amino and oxime functional groups These groups enhance its reactivity and biological activity compared to its simpler counterparts
Eigenschaften
Molekularformel |
C5H8N4O |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(NE)-N-(4-amino-1-methylpyrimidin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(6)7-5(9)8-10/h2-3,10H,1H3,(H2,6,7,8) |
InChI-Schlüssel |
SDUUQNKQZXINNU-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C=CC(=N/C1=N/O)N |
Kanonische SMILES |
CN1C=CC(=NC1=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


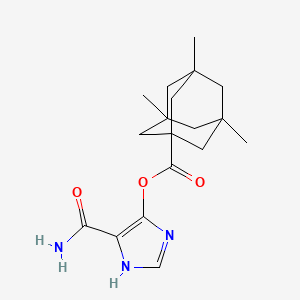
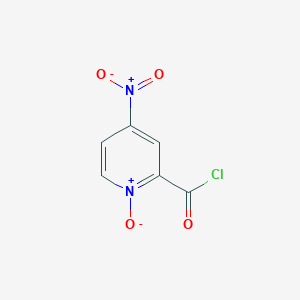
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)


